molecular formula C13H15N3O3 B6357995 tert-butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate CAS No. 1445856-24-5

tert-butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate

Cat. No.: B6357995
CAS No.: 1445856-24-5
M. Wt: 261.28 g/mol
InChI Key: CNYQILGRQLIDGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core, making it a valuable molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a pyrrolo[3,2-d]pyrimidine derivative with tert-butyl bromoacetate under basic conditions to introduce the tert-butyl ester group. This is followed by acetylation using acetic anhydride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolo[3,2-d]pyrimidine derivatives .

Scientific Research Applications

Tert-butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in inhibiting key enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl and tert-butyl ester groups contribute to its stability and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

tert-butyl 2-acetylpyrrolo[3,2-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-8(17)11-14-7-10-9(15-11)5-6-16(10)12(18)19-13(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYQILGRQLIDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C2C(=N1)C=CN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.